molecular formula C12H16F3NO4 B13215688 3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13215688
M. Wt: 295.25 g/mol
InChI Key: ORUGQXWDXCWADC-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: is a fascinating compound with a complex structure. Its IUPAC name is (1S,5R)-3-(tert-butoxycarbonyl)-6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid . Let’s break down its features:

    Molecular Formula: C₁₁H₁₅F₂NO₄

    Molecular Weight: 263.24 g/mol

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following transformations:

    Ring Formation: Starting from appropriate precursors, a ring-forming reaction creates the bicyclic azabicyclohexane core.

    Functionalization: Introduction of the tert-butoxycarbonyl (Boc) protecting group and the trifluoromethyl (CF₃) substituent.

    Carboxylation: The final step adds the carboxylic acid group.

Industrial Production:: While industrial-scale production methods may vary, pharmaceutical companies often employ efficient and scalable synthetic routes to produce this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Reacts with nucleophiles, such as amines or alkoxides, to form substituted derivatives.

    Reduction: Can be reduced to corresponding amines or other functional groups.

Common Reagents and Conditions::

    Boc Protection: Boc anhydride or Boc-Cl in a solvent like dichloromethane.

    Trifluoromethylation: Reagents like CF₃I or CF₃SO₂Cl.

    Carboxylation: CO₂ gas or carboxylic acid derivatives.

Major Products:: The major products depend on the specific reaction conditions and the substituents used.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Potential as a drug candidate due to its unique structure and reactivity.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: Used in the design of functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related bicyclic compounds, the trifluoromethyl substitution and the specific azabicyclohexane scaffold make this compound distinctive. Similar compounds include:

    (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: .

    (1R,5S)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: .

Properties

Molecular Formula

C12H16F3NO4

Molecular Weight

295.25 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-4-6-7(5-16)11(6,8(17)18)12(13,14)15/h6-7H,4-5H2,1-3H3,(H,17,18)

InChI Key

ORUGQXWDXCWADC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2(C(=O)O)C(F)(F)F

Origin of Product

United States

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